2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid is a synthetic organic compound with the molecular formula C9H15F2NO4. It is a carboxylic acid derivative that features both fluorine and tert-butoxycarbonyl (Boc) protecting groups. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The starting material, an amino acid, is first protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Fluorination: The protected amino acid is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step introduces the fluorine atoms into the molecule.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for fluorination and carboxylation steps, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Deprotection reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for peptide coupling.
Major Products Formed
Substitution reactions: The major products are the substituted derivatives of the original compound.
Deprotection reactions: The major product is the free amine derivative.
Coupling reactions: The major products are amide-linked compounds, often peptides.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting enzymes or receptors that interact with fluorinated molecules.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound is used in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the binding affinity of the compound to its target protein by forming strong hydrogen bonds and hydrophobic interactions. The Boc protecting group ensures that the compound remains stable and inactive until it reaches its target site, where it can be deprotected to release the active form.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)butanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-chloro-2-(chloromethyl)propanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine atoms and the Boc protecting group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry. The presence of fluorine atoms can significantly alter the compound’s biological activity and pharmacokinetic properties, making it a valuable tool in drug discovery and development.
Properties
CAS No. |
616882-23-6 |
---|---|
Molecular Formula |
C9H15F2NO4 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.